molecular formula C18H21NO B11108865 N-(4-butylphenyl)-4-methylbenzamide

N-(4-butylphenyl)-4-methylbenzamide

Cat. No.: B11108865
M. Wt: 267.4 g/mol
InChI Key: KFTCAXWXUHTNFU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-methylbenzamide is an organic compound with a complex structure that includes a butyl group attached to a phenyl ring and a methyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-methylbenzamide typically involves the reaction of 4-butylaniline with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-3-4-5-15-8-12-17(13-9-15)19-18(20)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,19,20)

InChI Key

KFTCAXWXUHTNFU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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